

# The Core Mechanism of VU6015929 in Fibrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant and growing global health burden. A key driver of this pathological process is the dysregulation of signaling pathways that control fibroblast activation and collagen deposition. Among the promising therapeutic targets are the Discoidin Domain Receptors (DDRs), a unique class of receptor tyrosine kinases activated by collagen. This technical guide provides an in-depth exploration of the mechanism of action of **VU6015929**, a potent and selective dual inhibitor of DDR1 and DDR2, in the context of fibrosis.

### VU6015929: A Dual Inhibitor of DDR1 and DDR2

**VU6015929** is a small molecule inhibitor designed to target the kinase activity of both DDR1 and DDR2. These receptors are upregulated in fibrotic tissues and, upon activation by collagen, initiate a signaling cascade that promotes the production of ECM components, thus creating a profibrotic feedback loop. By inhibiting DDR1 and DDR2, **VU6015929** effectively disrupts this cycle.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **VU6015929**, demonstrating its potency and selectivity.



Table 1: In Vitro Inhibitory Activity of VU6015929

Target	Assay Type	IC50 (nM)	Reference
DDR1	LanthaScreen Eu Kinase Binding Assay	4.67	
DDR2	LanthaScreen Eu Kinase Binding Assay	7.39	
DDR1 Autophosphorylation	Cellular Western Blot (HEK293-DDR1 cells)	0.71	

Table 2: In Vitro DMPK Profile of VU6015929

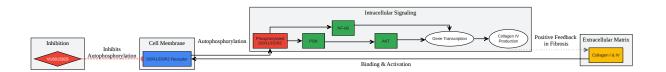
Parameter	Value
Microsomal Stability (Human, Mouse)	Moderate to High
Plasma Protein Binding (Human, Mouse)	High
Caco-2 Permeability	Moderate

Note: Specific quantitative values for the DMPK profile are not publicly available but are described as "acceptable" and contributing to "good rodent in vivo pharmacokinetics".

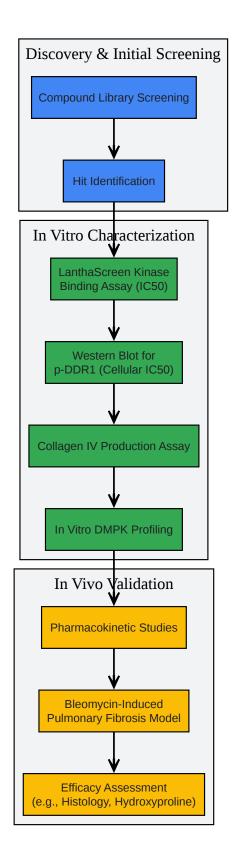
# Core Signaling Pathway of DDR1/2 in Fibrosis and Inhibition by VU6015929

The primary mechanism of action of **VU6015929** is the inhibition of collagen-induced autophosphorylation of DDR1 and DDR2. This blockade prevents the recruitment and activation of downstream signaling molecules, ultimately leading to a reduction in the production of collagen IV, a key component of the fibrotic ECM. The signaling cascade involves well-established pro-fibrotic pathways such as PI3K/AKT and NF-κB.

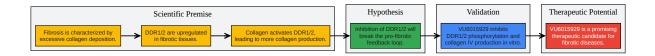












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